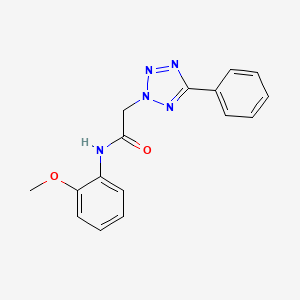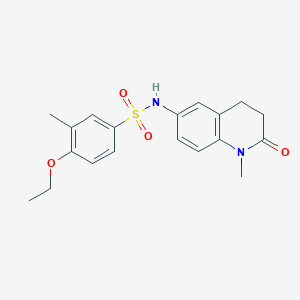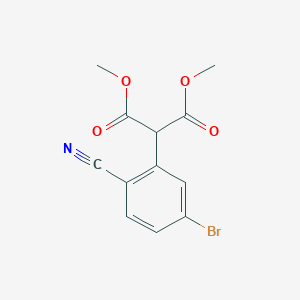![molecular formula C16H15ClFNOS B2806322 2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide CAS No. 2415461-62-8](/img/structure/B2806322.png)
2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide is a chemical compound that has been extensively studied for its potential medicinal properties. This compound, also known as TAK-659, has shown promise in the treatment of various diseases, including cancer and autoimmune disorders.
作用機序
2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide works by inhibiting the activity of specific enzymes and pathways involved in the growth and survival of cancer cells. It targets a protein called Bruton's tyrosine kinase (BTK), which is essential for the development and function of B cells, a type of immune cell. By inhibiting BTK, 2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects:
2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce the size of tumors, increase the survival rate of animals with cancer, and enhance the activity of immune cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of 2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide is its specificity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, allowing it to be administered orally and reaching high concentrations in the blood and tissues. However, 2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide has some limitations, including its potential toxicity and the development of resistance in cancer cells.
将来の方向性
There are several future directions for the research on 2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide. One area of interest is the combination of 2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide with other drugs or therapies to enhance its efficacy and reduce the risk of resistance. Another direction is the investigation of 2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide in other diseases, such as autoimmune disorders and viral infections. Finally, the development of new analogs of 2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide with improved properties and activity is also a promising avenue of research.
合成法
The synthesis of 2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide involves several steps, including the formation of the thiophene ring, the introduction of the cyclopropyl group, and the addition of the chloro and fluoro substituents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-13-2-1-3-14(18)12(13)8-15(20)19-10-16(5-6-16)11-4-7-21-9-11/h1-4,7,9H,5-6,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYGNDCZXXUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2806239.png)
![6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2806240.png)


![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)


![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanecarboxamide](/img/structure/B2806249.png)
![2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2806250.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2806251.png)

![7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide](/img/structure/B2806259.png)

